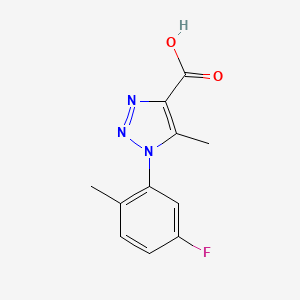
1-(5-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 5-fluoro-2-methylphenylboronic acid, is prepared through the reaction of 5-fluoro-2-methylphenylboronic acid with appropriate reagents.
Triazole Ring Formation: The fluorinated aromatic intermediate undergoes a cyclization reaction with hydrazine derivatives to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
5-Fluoro-2-methylphenylboronic acid: Shares the fluorinated aromatic structure but lacks the triazole ring and carboxylic acid group.
1-(5-Fluoro-2-methylphenyl)pyrrolidine: Contains a pyrrolidine ring instead of a triazole ring.
2-Methyl-5-fluorophenylboronic acid: Similar structure but different functional groups.
Uniqueness: 1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the triazole ring and carboxylic acid group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H10FN3O2 |
|---|---|
Peso molecular |
235.21 g/mol |
Nombre IUPAC |
1-(5-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10FN3O2/c1-6-3-4-8(12)5-9(6)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) |
Clave InChI |
LCTZWZCWEKUEFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)N2C(=C(N=N2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















